![molecular formula C8H10N2O4 B1315111 dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 33146-99-5](/img/structure/B1315111.png)
dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance that is sealed in dry conditions and stored at room temperature . The compound’s IUPAC name is dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . Its molecular weight is approximately 198.18 g/mol .
Molecular Structure Analysis
The chemical structure of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring with two carboxylate groups and two methyl groups attached. The exact arrangement of atoms can be visualized using the provided InChI code: 1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including dimethyl 1-methylpyrazole-3,5-dicarboxylate, are used in the synthesis of a wide range of compounds. They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles have been used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which involves the condensation of 1,3-diketones with arylhydrazines .
Medicinal Chemistry
Pyrazoles hold a privileged status as versatile frameworks in medicinal chemistry. They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Coordination Chemistry
Dimethyl 1-methylpyrazole-3,5-dicarboxylate is a precursor to a variety of ligands that are widely studied in coordination chemistry, including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .
Preparation of Pyrazolato Ligated Complexes
This compound is a common reagent for the preparation of pyrazolato ligated complexes .
Synthesis of N-1-Substituted Derivatives
Dimethyl 1-methylpyrazole-3,5-dicarboxylate is also used to prepare N-1-substituted derivatives that have antibacterial activity .
Tautomerism Studies
Pyrazoles, including dimethyl 1-methylpyrazole-3,5-dicarboxylate, exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Synthesis of Condensed Heterocyclic Systems
3 (5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Synthesis of Azapentalenes
The azido group substituted ortho to the pyrazole of dimethyl 1-methylpyrazole-3,5-dicarboxylate has been used in the synthesis of azapentalenes .
Safety and Hazards
- Hazard Statements : Possible hazards include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
- Precautionary Statements : Safety precautions include avoiding inhalation, wearing protective gear, and handling with care .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives can exhibit a wide range of biological activities depending on their specific substitutions and the nature of their targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence a variety of biochemical pathways depending on their specific substitutions and targets .
Result of Action
The specific effects would likely depend on the nature of the compound’s targets and the biochemical pathways it influences .
properties
IUPAC Name |
dimethyl 1-methylpyrazole-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJNBANTMXQHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502689 | |
Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33146-99-5 | |
Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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